D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

描述

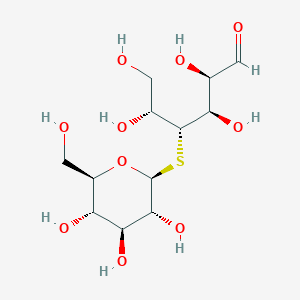

Thiocellobiose is a disaccharide composed of two glucose molecules linked by a sulfur atom instead of the usual oxygen atom found in cellobiose This unique linkage classifies it as a thioglycoside

准备方法

Synthetic Routes and Reaction Conditions: Thiocellobiose can be synthesized through the thioglycosylation of glucose derivatives. One common method involves the reaction of a protected glucose derivative with a thiol in the presence of a catalyst such as silver triflate. The reaction typically occurs under mild conditions and yields thiocellobiose after deprotection steps.

Industrial Production Methods: While industrial-scale production methods for thiocellobiose are not well-documented, the synthesis generally follows similar principles to laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the catalytic system used.

Types of Reactions:

Oxidation: Thiocellobiose can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfur atom, converting it to a thiol group.

Substitution: The sulfur atom in thiocellobiose can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thioglycosides.

科学研究应用

Biochemical Research

1.1. Enzyme Inhibition Studies

One of the primary applications of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- is in enzyme inhibition studies. The compound acts as a substrate and inhibitor for various glycoside hydrolases, particularly cellulases. Its thioether bond enhances its stability and specificity, making it a useful tool for investigating enzyme mechanisms and kinetics. For instance, studies have shown that derivatives of this compound can effectively inhibit endoglucanases from Clostridium cellulolyticum, which are crucial for cellulose degradation .

1.2. Glycosylation Reactions

This compound is also employed in glycosylation reactions to synthesize various glycosides and oligosaccharides. Its unique structure allows for the introduction of sulfur into carbohydrate structures, leading to novel compounds with potential biological activities. Researchers have utilized it to create thio-glycosides that exhibit enhanced binding properties to lectins and other carbohydrate-binding proteins .

Drug Development

2.1. Antimicrobial Agents

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- has been investigated for its potential as an antimicrobial agent. The thioether modification can increase the lipophilicity of the molecule, enhancing its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound may exhibit activity against certain Gram-positive bacteria by disrupting their cell wall synthesis .

2.2. Cancer Therapeutics

In cancer research, compounds derived from D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- have shown promise in targeting specific cancer cell types. By modifying the sugar moiety, researchers can create targeted drug delivery systems that preferentially accumulate in tumor tissues due to the overexpression of glucose transporters in cancer cells .

Glycoscience Applications

3.1. Glycobiology Studies

The compound plays a significant role in glycobiology, where it is used to study glycan structures and their interactions with proteins. Its thioether linkage allows researchers to probe the structural requirements for glycan-protein interactions more effectively than traditional glucopyranosides .

3.2. Cellulose Research

In cellulose research, D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- serves as a model substrate for studying cellulose-degrading enzymes. Its unique bond structure provides insights into how enzymes recognize and process polysaccharides, aiding in the development of more efficient biofuels from lignocellulosic biomass .

Case Studies

作用机制

Thiocellobiose exerts its effects primarily through its interaction with enzymes. The sulfur atom in the glycosidic linkage alters the compound’s binding affinity and specificity for certain enzymes, such as glucosidases. This interaction can inhibit enzyme activity, making thiocellobiose a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

相似化合物的比较

Cellobiose: The oxygen analog of thiocellobiose, with an oxygen atom linking the two glucose molecules.

Thiomaltose: Another thioglycoside with a sulfur atom linking two maltose units.

Thiolactose: A thioglycoside with a sulfur atom linking two lactose units.

Uniqueness of Thiocellobiose: Thiocellobiose is unique due to its sulfur linkage, which imparts different chemical and biological properties compared to its oxygen analogs. This uniqueness makes it a valuable compound for studying the effects of sulfur in glycosidic linkages and for developing novel enzyme inhibitors.

生物活性

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-, commonly referred to as thiocellobiose, is a unique disaccharide characterized by a sulfur linkage instead of the typical oxygen linkage found in cellobiose. This structural modification endows thiocellobiose with distinct biological activities, particularly in its interactions with enzymes involved in carbohydrate metabolism. This article presents a comprehensive overview of the biological activity of thiocellobiose, including its mechanism of action, pharmacokinetics, biochemical properties, and potential applications in research and medicine.

Overview

Thiocellobiose's chemical structure is pivotal to its biological function. As a thioglycoside, it serves as a model compound for studying the behavior of similar compounds and their interactions with various biological targets. The primary target for thiocellobiose includes glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

Target Enzymes : Thiocellobiose primarily interacts with glycoside hydrolases. By binding to the active sites of these enzymes, it can inhibit their activity, thereby influencing carbohydrate metabolism pathways.

Mode of Action : The binding mechanism typically involves non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can lead to conformational changes in the enzyme that reduce its catalytic efficiency.

Pharmacokinetics

Thiocellobiose is expected to be absorbed in the digestive tract and distributed throughout the body via the bloodstream. Its metabolic stability has been demonstrated through various studies, indicating that it can maintain its structure under physiological conditions while still exerting biological effects.

The biochemical properties of thiocellobiose are not fully characterized due to limited research. However, it is known that glucose derivatives like thiocellobiose can interact with various biomolecules:

- Enzyme Inhibition : Thiocellobiose has been shown to inhibit certain glucosidases, making it a valuable tool for studying enzyme mechanisms and carbohydrate metabolism .

- Cellular Effects : Glucose derivatives play crucial roles in cellular processes such as signaling pathways and gene expression .

Case Studies and Research Findings

- Inhibition Studies : Research has indicated that thiocellobiose effectively inhibits glycosylases, which are critical in carbohydrate catabolism. This inhibition has therapeutic implications for conditions such as diabetes .

- Biodistribution Studies : In animal models, biodistribution studies revealed that thiocellobiose exhibits rapid clearance from the bloodstream with significant uptake in the intestines and bile . This suggests potential applications in drug delivery systems targeting gastrointestinal disorders.

- Metabolic Pathways : Thiocellobiose participates in various metabolic pathways related to carbohydrate metabolism. It can influence enzyme activity at different dosages, indicating a dose-dependent effect on metabolic processes .

Applications

Thiocellobiose has several promising applications across different fields:

- Research : It serves as a model compound for studying thioglycosides and their interactions with enzymes .

- Medicine : Ongoing research explores its potential therapeutic applications in enzyme inhibition and drug design .

- Industry : Thiocellobiose is utilized in biosensor development and enzyme assays due to its unique properties .

属性

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDEPBFFWJMMG-WELRSGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001659 | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80951-92-4 | |

| Record name | Thiocellobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。